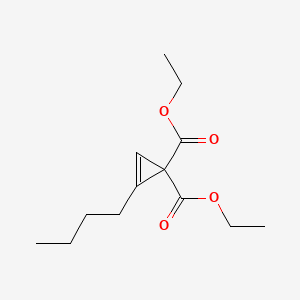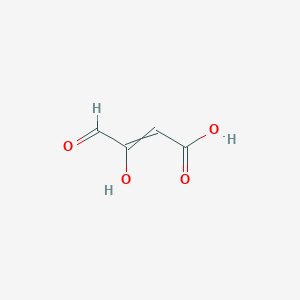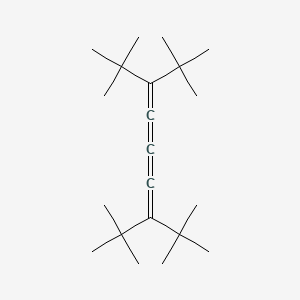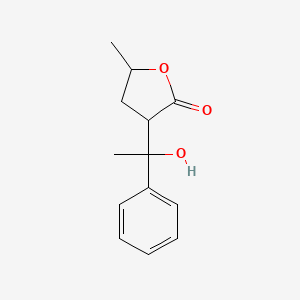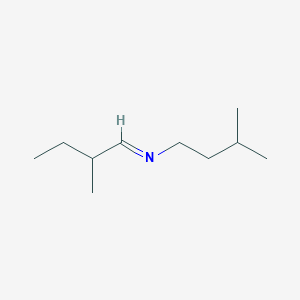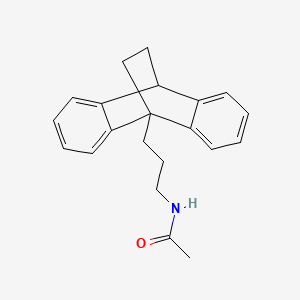
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- is a complex organic compound characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a 9,10-ethanoanthracene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- typically involves the following steps:
Formation of the 9,10-ethanoanthracene moiety: This can be achieved through the Diels-Alder reaction between anthracene and ethylene.
Attachment of the propyl chain: The 9,10-ethanoanthracene is then reacted with a suitable propylating agent under controlled conditions to introduce the propyl group.
Introduction of the acetamide group: Finally, the propylated 9,10-ethanoanthracene is treated with acetic anhydride and ammonia to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Shares the ethanoanthracene core but lacks the acetamide and propyl groups.
N-Methyl-9,10-ethanoanthracene-9(10H)-methylamine: Contains a similar ethanoanthracene structure with different functional groups.
Uniqueness
Acetamide, N-(3-(9,10-ethanoanthracen-9(10H)-yl)propyl)- is unique due to the presence of the acetamide group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
113888-19-0 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]acetamide |
InChI |
InChI=1S/C21H23NO/c1-15(23)22-14-6-12-21-13-11-16(17-7-2-4-9-19(17)21)18-8-3-5-10-20(18)21/h2-5,7-10,16H,6,11-14H2,1H3,(H,22,23) |
InChI-Schlüssel |
XEWCNCFSWLDCFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)

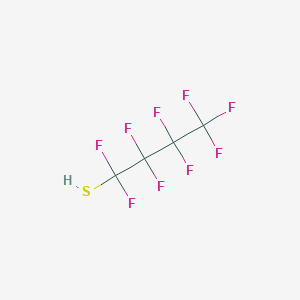
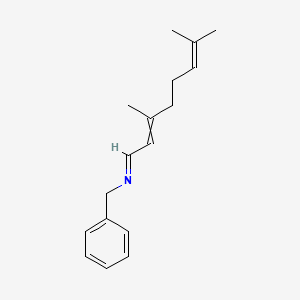
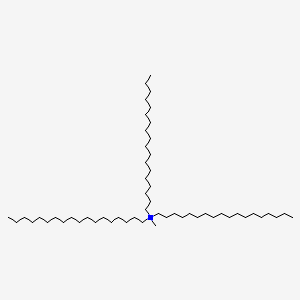
![6-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14293513.png)
